4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C16H16F3NO and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Toxicology and Analysis
- Herbicide Toxicity and Environmental Impact : A scientometric review focusing on the toxicity and environmental impact of 2,4-D herbicides (which share structural similarities with the compound ) highlights the rapid advancements in understanding the toxicological profiles of such compounds. It suggests that future research should focus on molecular biology aspects, especially gene expression and the assessment of exposure in bioindicators, to better understand the environmental impact and degradation pathways of these chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical Chemistry Applications
- Degradation and Stability Analysis : A study on nitisinone (NTBC), a related compound, employed LC-MS/MS to determine its stability under various conditions and identify degradation products. This research underscores the importance of understanding the stability and degradation pathways of chemicals for their safe use in medical and environmental contexts (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Biochemical Research and Potential Applications
- Synthesis of Functionalized Azole Compounds : The chemical fixation of CO2 with aniline derivatives, including compounds similar to 4-(2-Isopropylphenoxy)-2-(trifluoromethyl)aniline, showcases a novel and interesting methodology for synthesizing biologically active azole derivatives. This approach not only offers a pathway to valuable chemicals but also utilizes CO2, a greenhouse gas, as a feedstock, highlighting an environmentally friendly synthetic strategy (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).
Environmental Science and Pollution Research
- Environmental Water Pollution and Ecotoxicity : Research on 4-tert-Octylphenol, a compound related to environmental pollutants, addresses the urgent need for removing such toxic compounds from water bodies. It explores the pollutant's endocrine-disrupting capabilities and highlights the importance of developing novel removal techniques to ensure environmental and public health safety (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).
Properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-15(12)21-11-7-8-14(20)13(9-11)16(17,18)19/h3-10H,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQAWPUGLAMNHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.